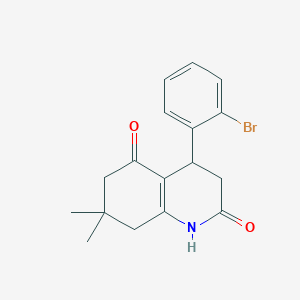![molecular formula C19H14ClN3O2S B4417378 3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4417378.png)
3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide
Descripción general
Descripción
3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase I, which is involved in DNA replication and transcription. It also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that are targeted. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In the central nervous system, it has been shown to have anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide in lab experiments include its high potency and specificity for specific enzymes and proteins. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide include further studies on its potential applications in cancer research, drug discovery, and neuroscience. Additionally, research on its pharmacokinetics and pharmacodynamics could provide valuable insights into its potential use as a therapeutic agent. Finally, studies on its potential toxicity and side effects could help to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its high potency and specificity make it a valuable tool for studying specific enzymes and proteins, while its potential applications in cancer research, drug discovery, and neuroscience make it a compound of significant interest. Further research on this compound could provide valuable insights into its potential use as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins. In drug discovery, it has been studied as a potential lead compound for the development of new drugs. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
3-chloro-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-13-4-1-3-11(7-13)18(25)23-19-21-10-14-15(22-19)8-12(9-16(14)24)17-5-2-6-26-17/h1-7,10,12H,8-9H2,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXNBWBUSTXUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-morpholinyl)acetamide](/img/structure/B4417304.png)
![2,6,6-trimethyl-3-phenyl-9-(3-pyridinyl)-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4417316.png)
![N-(2-methoxyphenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4417317.png)
![{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4417320.png)

![1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine](/img/structure/B4417345.png)
![N-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4417369.png)
![3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4417385.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B4417392.png)

![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417406.png)
![2-[4-(2-adamantyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4417407.png)
![2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4417414.png)